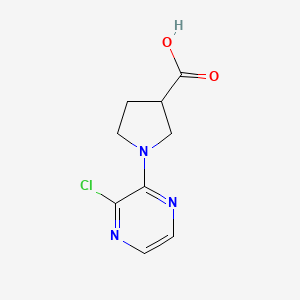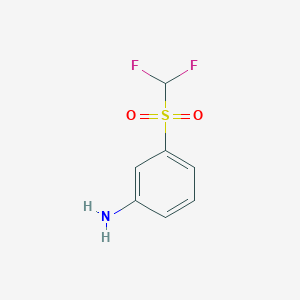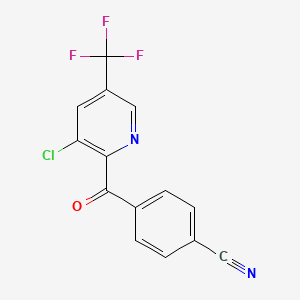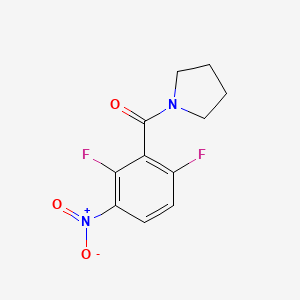
1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine
Descripción general
Descripción
1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine is a small molecule with the CAS Number: 1417569-01-7 . It has a molecular weight of 256.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C11H10F2N2O3 . The InChI code for this compound is 1S/C11H10F2N2O3/c12-7-3-4-8 (15 (17)18)10 (13)9 (7)11 (16)14-5-1-2-6-14/h3-4H,1-2,5-6H2 .Aplicaciones Científicas De Investigación
Tautomerism in Chemical Compounds
Research has explored the tautomerism in derivatives of aminonicotinic acid, which relates to the chemical behavior of compounds like 1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine. These studies have used NMR and IR spectroscopy to understand the structural dynamics of such compounds (Smrčková, Juricová, & Prutianov, 1994).
Crystal Structure Analysis
The crystal structure of related compounds has been determined using techniques like powder diffraction. This provides insights into the molecular architecture and interactions within the crystal structure of such compounds (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).
Polyimide Synthesis
There's significant research in synthesizing polyimides using compounds like this compound. These polyimides have applications in various fields due to their excellent solubility and thermal stability (Zhang et al., 2007).
Electrochemical and Optical Properties
Studies on nitrobenzoyl pyrrolidine derivatives have shed light on their electrochemical and optical properties. These compounds exhibit electrochromic behavior and fluorescence, which can be leveraged in various technological applications (Coelho, Nascimento, Ribeiro, & Navarro, 2014).
Antibacterial Activity
Some derivatives of pyrrolidine have been noted for their antibacterial properties. This indicates potential for medical and pharmaceutical applications (Angelov, Terziyska, & Georgiev, 2023).
Synthesis of Polyamides
The compound is used in the synthesis of novel polyamides, which are known for their stability and low dielectric constants. These materials have broad applications in the electronics industry (Wang et al., 2006).
Multidentate N-Heterocyclic Biscarbenes
Research into compounds structurally similar to this compound has led to the development of multidentate N-heterocyclic biscarbenes and their complex derivatives. These have potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).
Stereoelectronic Effects in Proline Derivatives
The study of proline derivatives, which share structural similarities with this compound, has contributed to understanding stereoelectronic effects in organic chemistry. This research is critical in drug design and synthesis (Pandey, Yap, & Zondlo, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-7-3-4-8(15(17)18)10(13)9(7)11(16)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSDDJCVJZXXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


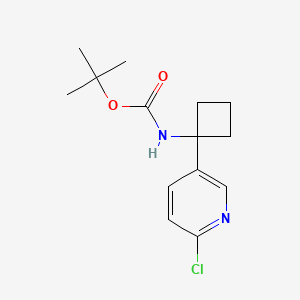


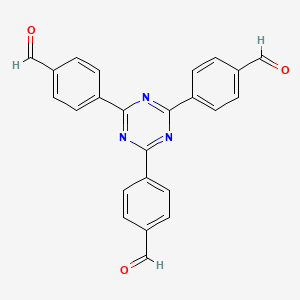
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
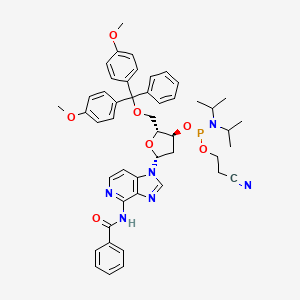
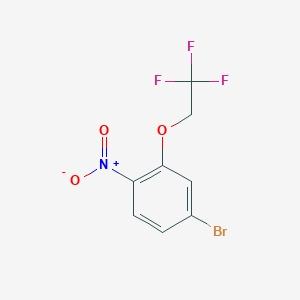


![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
